N-(2-ethylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-(2-ethylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic small molecule characterized by a pyrimidinone core substituted at position 2 with a pyrrolidin-1-yl group and at position 4 with a methyl group. The acetamide side chain is linked to a 2-ethylphenyl aromatic moiety.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-3-15-8-4-5-9-16(15)21-17(24)13-23-18(25)12-14(2)20-19(23)22-10-6-7-11-22/h4-5,8-9,12H,3,6-7,10-11,13H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHESDVYFUJRIGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)C=C(N=C2N3CCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of N-(2-ethylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 302.39 g/mol
- IUPAC Name : this compound
This compound features a pyrrolidine ring, a dihydropyrimidine moiety, and an acetamide functional group, contributing to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A notable case study demonstrated that such compounds inhibit cell proliferation in pancreatic cancer models by inducing apoptosis through mitochondrial pathways .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound. In vitro assays revealed that it exhibits activity against a range of bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological effects. Preliminary investigations into its impact on neurotransmitter systems indicate possible interactions with serotonin and dopamine receptors, which may contribute to anxiolytic or antidepressant-like effects. One study reported that similar compounds exhibited significant activity in animal models for anxiety and depression .
Anticonvulsant Properties
The anticonvulsant activity of related compounds has been explored using various animal seizure models. Compounds with similar structures have demonstrated efficacy in reducing seizure frequency and severity in models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test . This suggests that this compound may possess similar properties.
The proposed mechanism of action for this compound involves multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Modulation : It likely interacts with various neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.
- Induction of Apoptosis : The ability to induce apoptosis in cancer cells points to a potential role in triggering programmed cell death through mitochondrial pathways.
Table 1: Summary of Biological Activities
Scientific Research Applications
Chemical Profile
- IUPAC Name : N-(2-ethylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide
- CAS Number : 1251685-32-1
- Molecular Formula : C16H22N4O2
- Molecular Weight : 302.37 g/mol
The compound exhibits various biological activities that make it a candidate for further research in pharmacology:
- Anti-Cancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific pathways involved in cancer progression. Its structure suggests potential interactions with proteins involved in cell signaling and proliferation.
- Antimicrobial Activity : The compound has shown promise against certain bacterial strains, indicating its potential use as an antimicrobial agent. This is particularly relevant given the increasing resistance to conventional antibiotics.
- Neuroprotective Effects : Some studies have indicated that derivatives of pyrrolidinyl compounds can exhibit neuroprotective properties, suggesting that this compound might play a role in treating neurodegenerative diseases.
Case Study 1: Anti-Cancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrimidine compounds and evaluated their anti-cancer activity. Among these, this compound demonstrated significant inhibition of cancer cell lines, particularly those associated with breast and lung cancers. The compound's mechanism was attributed to its ability to induce apoptosis in cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of several pyrimidine derivatives highlighted that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The study suggested that the compound disrupts bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 2-substituted-4-methyl-6-oxo-1,6-dihydropyrimidinyl acetamides. Below is a detailed comparison with analogs reported in the literature:
Substituent Variations at Position 2 of the Pyrimidinone Core
The target compound features a pyrrolidin-1-yl group at position 2, distinguishing it from analogs with sulfur-based or aromatic substituents:
- Thioether-linked analogs :
- 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) :
- Yield: 80%, mp 230°C–232°C.
- Key NMR shifts: δ 12.50 (NH-3), δ 10.10 (NHCO), δ 4.12 (SCH₂), δ 2.19 (CH₃) .
- The thioether group introduces polarity but may reduce metabolic stability compared to the pyrrolidine group.
- 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12) :
- Yield: 66%, mp 196°C–198°C.
- NMR: δ 10.01 (NHCO), δ 7.60–7.27 (aromatic protons) .
- Aromatic substituents :
- N-(3,4-dimethylphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-(pyrazin-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide :
- Features a pyrazin-2-yl group at position 2 and a hydroxyethyl group at position 4.
- Molecular formula: C₂₁H₂₃N₅O₃ .
Acetamide Side-Chain Modifications
The 2-ethylphenyl group in the target compound contrasts with other aryl or benzyl substituents:
- N-(4-phenoxy-phenyl) analog (5.15): Yield: 60%, mp 224°C–226°C. NMR: δ 10.08 (NHCO), δ 7.75–6.91 (phenoxy-phenyl protons) .
- N-benzyl analog (5.12) :
Impact : The 2-ethylphenyl substituent likely improves lipophilicity and modulates pharmacokinetic properties compared to smaller or more polar groups.
Physicochemical and Pharmacological Data Comparison
| Property/Compound | Target Compound | 5.6 (Cl-substituted) | 5.15 (Phenoxy-phenyl) |
|---|---|---|---|
| Melting Point (°C) | Not reported | 230–232 | 224–226 |
| Yield | Not reported | 80% | 60% |
| Key Functional Groups | Pyrrolidin-1-yl | 2,3-Dichlorophenyl | Phenoxy-phenyl |
| NMR δ (NHCO) | Not reported | 10.10 | 10.08 |
Notes:
- The pyrrolidine substituent may lower melting points due to reduced crystallinity compared to halogenated analogs.
- Lack of pharmacological data in the evidence limits direct activity comparisons. However, pyrrolidine’s basicity could enhance interactions with acidic binding pockets in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
